molecular formula C7H2Br2FN B1410459 2,3-Dibromo-4-fluorobenzonitrile CAS No. 1803784-43-1

2,3-Dibromo-4-fluorobenzonitrile

Cat. No. B1410459
M. Wt: 278.9 g/mol
InChI Key: JASFVXHBGDPKGO-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Pathways: 2,4-Dibromo-5-fluorobenzonitrile, a compound structurally similar to 2,3-Dibromo-4-fluorobenzonitrile, has been synthesized, revealing potential pathways for synthesizing similar compounds. This compound is significant for its role in creating intermediates of fluoroquinolones and other complex organic structures (Zhen Qiong et al., 1998).
  • Structural and Electronic Properties: Research on various fluoro- and dibromobenzonitriles provides insights into their structural and electronic properties, which can be crucial for understanding and predicting the behavior of similar compounds in chemical reactions (M. Ribeiro da Silva et al., 2012).

Spectroscopy and Structural Analysis

  • Fourier Transform Microwave Spectroscopy: Investigations into the rotational spectra of various fluorobenzonitriles, including difluorobenzonitriles, offer valuable information about their molecular structure and electron distribution. This knowledge is crucial for understanding the physical and chemical properties of these compounds (M. Kamaee et al., 2015).

Chemical Transformations and Reactions

  • Synthesis of Related Compounds: The synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the adaptability of these compounds in various chemical transformations, showcasing their potential in synthesizing a range of fluorinated organic compounds (Ronald H. Szumigala et al., 2004).
  • Application in Synthesizing Benzoxazines: The use of fluorobenzonitriles in synthesizing benzoxazines and benzisoxazoles highlights their versatility in organic synthesis, particularly in the creation of complex heterocyclic compounds (W. Ang et al., 2013).

Safety And Hazards

Future Directions

DBFN is an important fine chemical intermediate. Its potential implications in various fields of research and industry, and its limitations and future directions are not mentioned in the retrieved papers1. However, given its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes, further research could explore new applications and synthesis methods.


properties

IUPAC Name

2,3-dibromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFVXHBGDPKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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